

Application Note: Quantification of Diphenyl Adipate Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Diphenyl adipate*

Cat. No.: *B1582185*

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Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Diphenyl Adipate**. While a specific validated method for **Diphenyl Adipate** was not found in publicly available literature, this document outlines a comprehensive protocol based on established analytical principles for similar compounds, such as phthalate esters. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for researchers, scientists, and drug development professionals. This document includes a detailed experimental protocol, expected performance characteristics, and visual workflows to guide the user in method implementation and validation.

Introduction

Diphenyl adipate is a diester of adipic acid and phenol, utilized in various industrial applications, including as a plasticizer. Its presence in materials that come into contact with food or pharmaceuticals necessitates reliable analytical methods for its quantification to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and semi-volatile organic compounds and is well-suited for the determination of **diphenyl adipate**. This application note details a proposed reversed-phase HPLC method for its quantification.

Experimental

Instrumentation and Consumables

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
- Vials: Amber glass vials with PTFE septa.
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Reagents: **Diphenyl adipate** reference standard.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development and validation.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	230 nm
Run Time	10 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **diphenyl adipate** reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For solid samples, such as plastics, an extraction step is necessary.

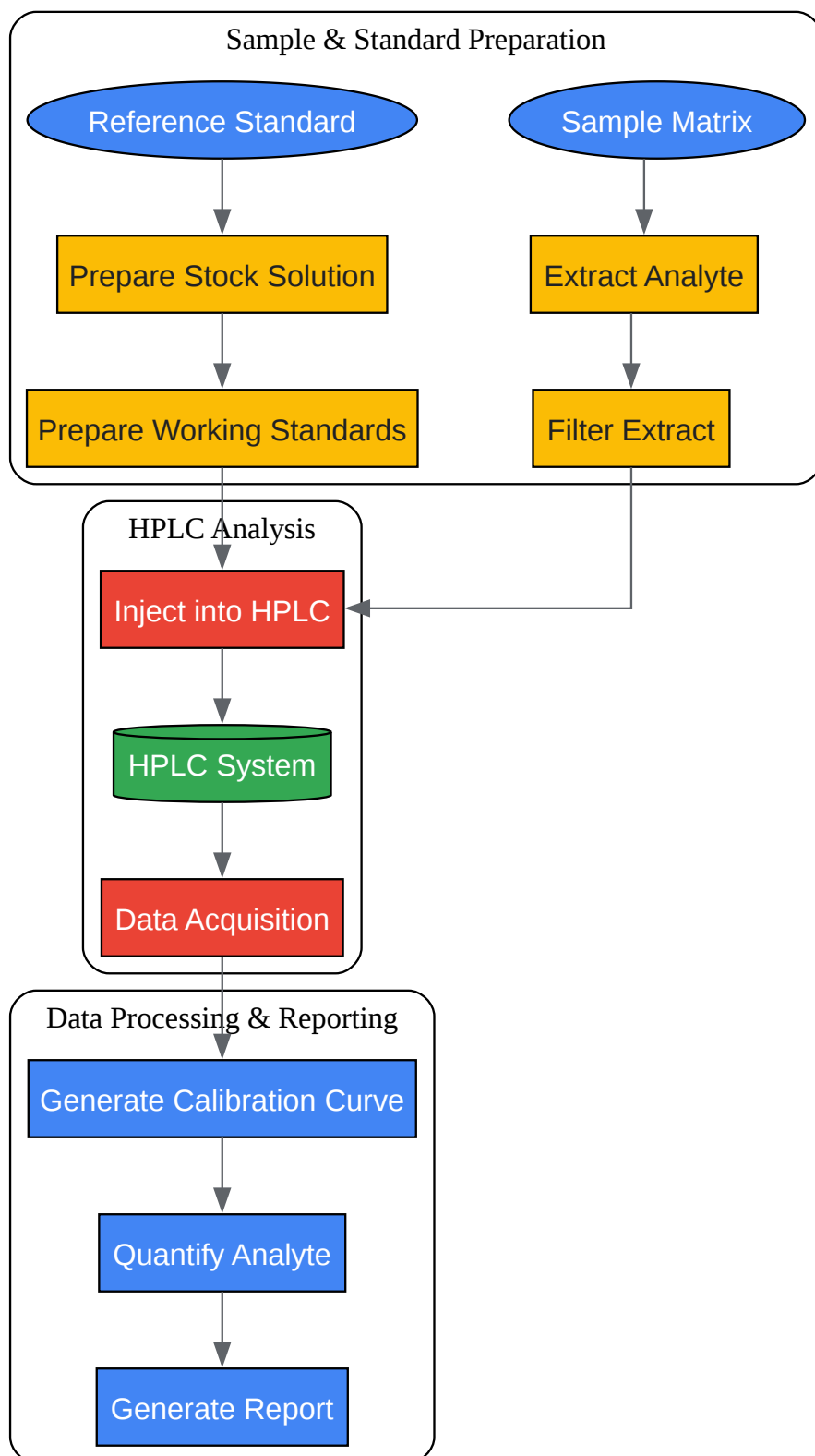
- Accurately weigh a representative portion of the sample.
- Extract the sample with a suitable solvent (e.g., acetonitrile or a mixture of hexane and acetone) using techniques such as sonication or Soxhlet extraction.
- Filter the extract through a 0.45 µm PTFE syringe filter.
- Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Proposed Method Validation Parameters

The following table summarizes the expected quantitative data for the proposed HPLC method. These parameters should be experimentally determined during method validation.

Validation Parameter	Expected Performance
Retention Time (tR)	~ 5 - 7 minutes
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Workflows and Logical Relationships



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Caption: Experimental workflow for the quantification of **Diphenyl Adipate** by HPLC.



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Caption: Logical relationship of key components in an HPLC system.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantification of **diphenyl adipate** by HPLC. The outlined method is based on sound chromatographic principles and data from the analysis of structurally related compounds. Researchers should perform a full method validation to ensure the suitability of this method for their specific application and sample matrix. The provided workflows and logical diagrams serve as a visual guide to the experimental process and the instrumentation involved.

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